3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC16154831
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid -](/images/structure/VC16154831.png)
Specification
Molecular Formula | C19H16N2O4 |
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Molecular Weight | 336.3 g/mol |
IUPAC Name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C19H16N2O4/c1-12-3-2-4-14(9-12)21-16(19(22)23)11-15(20-21)13-5-6-17-18(10-13)25-8-7-24-17/h2-6,9-11H,7-8H2,1H3,(H,22,23) |
Standard InChI Key | SCFXZULYEBBXMP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Introduction
Chemical Identity and Structural Features
Core Architecture
The molecule integrates three distinct moieties:
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2,3-Dihydrobenzo[b] dioxin: A bicyclic system featuring an oxygenated six-membered ring fused to a benzene ring, providing rigidity and electron-rich regions for intermolecular interactions .
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1-M-tolylpyrazole: A five-membered aromatic ring substituted with a methylphenyl group, known to modulate steric and electronic properties in drug design .
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Carboxylic Acid: A polar functional group enhancing solubility and enabling salt formation or conjugation reactions .
Molecular Descriptors
While exact data for this compound are unavailable, analogs like 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid (MW 180.16) offer benchmarks :
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Log P (Consensus): 1.18 (moderate lipophilicity)
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TPSA: 55.76 Ų (high polar surface area)
Synthetic Methodologies
Precursor Activation
A critical step involves converting carboxylic acid intermediates to reactive acyl chlorides. For example, 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid reacts with thionyl chloride (SOCl₂) at 70–85°C for 1–4 hours to yield the corresponding chloride . This intermediate is pivotal for subsequent amide couplings.
Amide Bond Formation
The target compound’s synthesis likely follows protocols analogous to Example 8 in the search results :
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Coupling Agents: HATU or TBTU with DIPEA in DMF.
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Conditions: Stirring at 40°C overnight.
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Workup: Ethyl acetate extraction, acid/base washes, and reverse-phase HPLC purification.
Table 1: Representative Coupling Reaction
Component | Role | Quantity |
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Pyrazole-amine derivative | Nucleophile | 1 eq |
Benzodioxin acyl chloride | Electrophile | 1 eq |
HATU | Activator | 1 eq |
DIPEA | Base | 3 eq |
Yield | - | ~85% (estimated) |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The carboxylic acid group enhances aqueous solubility, while the benzodioxin and tolyl groups contribute to membrane permeability. Analogous compounds exhibit:
Metabolic Stability
Pyrazole rings generally resist oxidative metabolism, but the methyl group on the tolyl moiety may undergo CYP450-mediated hydroxylation. No CYP inhibition is reported for benzodioxin analogs .
Applications in Drug Development
Prodrug Design
The carboxylic acid group enables esterification or salt formation to improve bioavailability. For instance, methylamide derivatives show enhanced CNS penetration .
Fluorescent Probes
Benzodioxin derivatives are utilized in fluorescent staining, suggesting applications in cellular imaging .
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